2-Methyl-2-pentenal, (2Z)-
Description
Contextualization within Alpha,Beta-Unsaturated Aldehydes
Alpha,beta-unsaturated aldehydes, including (2Z)-2-Methyl-2-pentenal, are a significant class of organic compounds characterized by a carbon-carbon double bond between the alpha and beta positions relative to a carbonyl group. This conjugated system imparts unique chemical reactivity to these molecules. (2Z)-2-Methyl-2-pentenal belongs to this class, with a general formula of RC=C-CH=O. evitachem.comfoodb.ca The presence of the aldehyde group and the double bond in conjugation makes it a versatile chemical intermediate and a compound of interest in various chemical studies. The molecular structure of these compounds allows them to participate in a variety of chemical reactions.
Natural Occurrence and Significance in Biogenic Processes
(2Z)-2-Methyl-2-pentenal is a naturally occurring compound found in a variety of plants and food matrices. evitachem.comfoodb.ca Its presence is often associated with the characteristic aroma and flavor profiles of these natural sources. Research has identified it as a hemiterpene, a class of terpenoids derived from a five-carbon isoprene (B109036) unit, though it contains six carbon atoms. evitachem.comnih.gov
(2Z)-2-Methyl-2-pentenal has been identified as a volatile leaf substance. acs.org These compounds are emitted by plants, often in response to stress conditions such as temperature changes and dryness. nih.gov The emission of these C6 unsaturated aldehydes is a result of the enzymatic oxidation of fatty acids like linoleic acid. acs.orgnih.gov This process is a cellular and molecular response to environmental stressors. The release of these volatile compounds can be influenced by meteorological parameters like temperature and solar radiation. acs.org Specifically, (2Z)-2-Methyl-2-pentenal has been reported in the neem tree (Azadirachta indica). nih.gov
The compound has been detected in a range of food items, where it can serve as a potential biomarker for the consumption of those foods. evitachem.comfoodb.ca It imparts a fruity, gassy, and green taste. evitachem.com Foods in which 2-methyl-2-pentenal (B83557) has been found include safflower, various onion-family vegetables, nuts, tea, prickly pears, and coffee. evitachem.comfoodb.ca It has been identified as a major volatile flavor compound in chives, caucas, onions, and leeks. chemicalbook.com The presence of this compound in such a diverse array of foods highlights its role in natural flavoring and its potential use in food science to verify the authenticity or processing of certain food products.
Data Tables
Table 1: Chemical and Physical Properties of (2Z)-2-Methyl-2-pentenal
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O | nih.govfishersci.fi |
| Molecular Weight | 98.14 g/mol | nih.gov |
| Appearance | Colorless to pale yellow liquid | chemicalbook.comnih.gov |
| Odor | Powerful grassy-green, slightly fruity | chemicalbook.com |
| Boiling Point | 137.0 °C at 765.00 mm Hg | nih.gov |
| Density | ~0.86 g/mL at 25 °C | chemicalbook.comchemicalbook.com |
| Solubility | Slightly soluble in water; soluble in organic solvents like ether and ethanol. | evitachem.comnih.gov |
| Refractive Index | 1.44500 to 1.45200 @ 20.00 °C | thegoodscentscompany.com |
Table 2: Natural Occurrence of 2-Methyl-2-pentenal
| Source | Type | Reference |
| Azadirachta indica (Neem Tree) | Plant (Volatile Leaf Substance) | nih.gov |
| Chive | Food (Volatile Flavor Compound) | chemicalbook.comthegoodscentscompany.com |
| Onion | Food (Volatile Flavor Compound) | evitachem.comchemicalbook.comthegoodscentscompany.com |
| Leek | Food (Volatile Flavor Compound) | chemicalbook.com |
| Safflower | Food | evitachem.comfoodb.ca |
| Nuts | Food | evitachem.comthegoodscentscompany.com |
| Tea | Food | evitachem.comfoodb.ca |
| Coffee | Food | foodb.cathegoodscentscompany.com |
| Prickly Pear | Food | foodb.ca |
| Cranberry | Food | thegoodscentscompany.com |
| Grape | Food | thegoodscentscompany.com |
| Guava | Food | thegoodscentscompany.com |
| Mustard | Food | thegoodscentscompany.com |
Structure
3D Structure
Properties
CAS No. |
16958-22-8 |
|---|---|
Molecular Formula |
C6H10O |
Molecular Weight |
98.14 g/mol |
IUPAC Name |
(Z)-2-methylpent-2-enal |
InChI |
InChI=1S/C6H10O/c1-3-4-6(2)5-7/h4-5H,3H2,1-2H3/b6-4- |
InChI Key |
IDEYZABHVQLHAF-XQRVVYSFSA-N |
SMILES |
CCC=C(C)C=O |
Isomeric SMILES |
CC/C=C(/C)\C=O |
Canonical SMILES |
CCC=C(C)C=O |
Other CAS No. |
16958-22-8 623-36-9 |
Pictograms |
Flammable; Corrosive; Acute Toxic; Irritant |
Origin of Product |
United States |
Synthetic Methodologies and Stereoselective Preparation of 2z 2 Methyl 2 Pentenal
Aldol (B89426) Condensation Approaches to 2-Methyl-2-pentenal (B83557) Synthesis
The self-condensation of propanal is a primary route for the synthesis of 2-methyl-2-pentenal. This reaction, a classic example of aldol condensation, involves the formation of a new carbon-carbon bond and can be catalyzed by both bases and solid acids.
Base-Catalyzed Methods: Sodium Hydroxide and Nitrogenous Organic Bases
Traditional synthesis of 2-methyl-2-pentenal often employs base catalysts such as sodium hydroxide. These reactions typically involve the deprotonation of the α-carbon of a propanal molecule to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second propanal molecule. Subsequent dehydration of the resulting β-hydroxy aldehyde yields 2-methyl-2-pentenal. While effective, the use of strong aqueous bases like sodium hydroxide can present challenges, including product separation and potential side reactions. quora.com
To address these issues, the use of nitrogenous organic bases, such as pyrrolidine and piperidine, in conjunction with an organic acid, has been explored. This approach offers a milder reaction environment and can lead to higher yields, with some patented methods reporting yields exceeding 95%. mdpi.com The organic base's gentle alkalinity and polarity allow for better mixing with the reactant, leading to a more balanced reaction with fewer side products. mdpi.com
Solid-Phase Catalysis: Anion Exchange Resins and Hydrotalcite
In a move towards more environmentally friendly and efficient processes, solid-phase catalysts have been investigated for the aldol condensation of propanal. Anion exchange resins have demonstrated high efficacy, with studies showing that a strong anion-exchange resin can achieve a 97% conversion of propanal with 95% selectivity to 2-methyl-2-pentenal within one hour at 35 °C. jocpr.com These resins act as green catalysts, facilitating the reaction in aqueous media and simplifying catalyst separation from the product mixture. jocpr.com
Hydrotalcite, a layered double hydroxide, has also emerged as a potent solid base catalyst for this transformation. When activated, hydrotalcite with a specific Mg/Al molar ratio can achieve a 97% conversion of propanal with 99% selectivity for 2-methyl-2-pentenal under solvent-free conditions. researchgate.net The catalytic activity of hydrotalcite is linked to its basicity, which can be tailored by adjusting the Mg/Al ratio. researchgate.net
Process Optimization and Yield Enhancement Strategies
Optimizing reaction conditions is crucial for maximizing the yield and selectivity of 2-methyl-2-pentenal. For base-catalyzed reactions, factors such as catalyst concentration, temperature, and reaction time are key parameters. For instance, a patented method using a nitrogenous organic base specifies a reaction temperature of 10-30 °C and a reaction time of 0.5-6 hours to achieve high yields. google.com
In solid-phase catalysis, the choice of solvent, catalyst loading, and reaction temperature are critical. With anion exchange resins, optimal conditions have been identified as a reaction temperature of 30 °C and a reaction time of 2 hours in the presence of benzene as a solvent, resulting in a 93.54% yield. jocpr.com For hydrotalcite catalysts, a higher temperature of 100 °C and a longer reaction time of 10 hours were found to be optimal for achieving high conversion and selectivity. researchgate.net The ability to recycle the hydrotalcite catalyst multiple times without significant loss of activity further enhances the economic and environmental viability of this process. researchgate.net
Interactive Data Table: Comparison of Catalytic Systems for 2-Methyl-2-pentenal Synthesis
| Catalyst System | Reactant | Temperature (°C) | Reaction Time | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Nitrogenous Organic Base | Propanal | 10-30 | 0.5-6 h | - | - | >95 | mdpi.com |
| Strong Anion Exchange Resin | Propanal | 35 | 1 h | 97 | 95 | - | jocpr.com |
| Anion Exchange Resin | Propanal | 30 | 2 h | - | - | 93.54 | jocpr.com |
| Activated Hydrotalcite (Mg/Al=3.5) | Propanal | 100 | 10 h | 97 | 99 | - | researchgate.net |
Stereochemical Control in (2Z)-Isomer Synthesis and Isolation
While the aldol condensation of propanal is effective for producing 2-methyl-2-pentenal, controlling the stereochemistry to selectively obtain the (2Z)-isomer remains a significant challenge. The majority of the reported methods result in a mixture of (E) and (Z) isomers, with the (E)-isomer often being the major product.
The Wittig reaction offers a potential route to control the stereochemistry of the double bond. Unstabilized ylides in a Wittig reaction with an aldehyde typically lead to the (Z)-alkene with moderate to high selectivity. wikipedia.orgchemtube3d.com By carefully selecting the appropriate phosphonium ylide and reaction conditions, it is theoretically possible to favor the formation of (2Z)-2-methyl-2-pentenal.
The separation of (E) and (Z) isomers of α,β-unsaturated aldehydes can be challenging due to their similar physical properties. Chromatographic techniques, such as column chromatography, are the most common methods for separation. researchgate.net The use of silica gel impregnated with silver nitrate (B79036) has been reported to aid in the separation of E/Z isomers of olefins due to the differential π-complexation of the isomers with the silver ions. researchgate.net For alkene alcohols and their derivatives, a continuous process using an ion exchange medium ion-exchanged with silver has been patented for the separation of E and Z isomers. google.com
Biocatalytic Pathways to Related Chiral Intermediates (e.g., 2-Methylpentanol)
Biocatalysis offers a powerful and sustainable alternative for the synthesis of chiral molecules. While the direct biocatalytic synthesis of (2Z)-2-methyl-2-pentenal is not widely reported, the production of related chiral intermediates, such as (R)-2-methylpentanol, has been successfully demonstrated. This chiral alcohol is a valuable building block for various pharmaceuticals and liquid crystals. researchgate.net
Enzyme Evolution and Kinetic Resolution Techniques
A practical biocatalytic process for the production of (R)-2-methylpentanol has been developed through the kinetic resolution of racemic 2-methylvaleraldehyde. researchgate.net This process utilizes a ketoreductase (KRED) enzyme that has been improved through directed evolution. researchgate.net Directed evolution involves iteratively creating libraries of mutant enzymes and screening them for desired properties, such as enhanced activity, stability, and stereoselectivity. rsc.org
In this specific case, the evolved ketoreductase selectively reduces the (R)-enantiomer of 2-methylvaleraldehyde to (R)-2-methylpentanol, leaving the (S)-enantiomer of the aldehyde unreacted. researchgate.net This enantiospecific reduction allows for the separation of the desired (R)-alcohol from the unreacted (S)-aldehyde, achieving high enantiomeric purity. researchgate.net The use of a co-substrate like isopropanol is often employed to regenerate the expensive nicotinamide cofactor (NADH or NADPH) required by the ketoreductase, making the process more economically viable. rsc.org Lipases are another class of enzymes widely used in the kinetic resolution of racemic alcohols, catalyzing enantioselective acylation or hydrolysis reactions. jocpr.comnih.gov
Interactive Data Table: Key Enzymes in Biocatalysis
| Enzyme Class | Reaction Type | Application Example | Key Advantage |
| Ketoreductases (KREDs) | Stereoselective ketone reduction | Synthesis of (R)-2-methylpentanol | High chemoselectivity and stereoselectivity |
| Lipases | Kinetic resolution of alcohols (acylation/hydrolysis) | Separation of racemic alcohols | Wide substrate scope and availability |
Practical Applications in Chiral Intermediate Production
While the stereoselective synthesis of (2Z)-2-methyl-2-pentenal is a significant achievement, its utility is truly demonstrated in its application as a precursor for chiral intermediates. The inherent reactivity of the α,β-unsaturated aldehyde functionality, combined with the specific geometry of the Z-isomer, allows for a range of asymmetric transformations. These reactions are crucial in establishing stereocenters with a high degree of control, a fundamental requirement in modern organic synthesis, particularly in the pharmaceutical and fragrance industries.
One of the key applications of (2Z)-2-methyl-2-pentenal is in asymmetric conjugate addition reactions, also known as Michael additions. In these reactions, a nucleophile adds to the β-carbon of the unsaturated system, creating a new carbon-carbon or carbon-heteroatom bond and potentially a new stereocenter. The use of chiral catalysts or auxiliaries can direct this addition to occur preferentially on one face of the molecule, leading to a high enantiomeric excess of one stereoisomer.
For instance, the reaction of (2Z)-2-methyl-2-pentenal with a malonate ester in the presence of a chiral organocatalyst can yield a highly enantioenriched adduct. This product, now possessing a defined stereocenter, can be further elaborated into a variety of more complex chiral building blocks.
Another significant application lies in asymmetric Diels-Alder reactions. In these [4+2] cycloadditions, (2Z)-2-methyl-2-pentenal can act as a dienophile, reacting with a diene to form a six-membered ring with up to four new stereocenters. The stereochemical outcome of this reaction can be controlled by employing chiral Lewis acid catalysts, which coordinate to the carbonyl oxygen of the aldehyde, thereby influencing the facial selectivity of the diene's approach.
The resulting cyclic adducts are valuable intermediates in the synthesis of natural products and other complex molecules. The specific stereochemistry of the (2Z)-isomer can have a profound impact on the diastereoselectivity of the Diels-Alder reaction, often favoring different product isomers compared to its (2E)-counterpart.
Furthermore, (2Z)-2-methyl-2-pentenal can be utilized in the synthesis of chiral fragrance compounds. For example, its reaction with a Grignard reagent, followed by stereoselective reduction or oxidation, can lead to the formation of chiral alcohols or esters with desirable olfactory properties. The geometry of the starting material is critical in determining the final stereochemistry and, consequently, the scent profile of the product.
Chemical Reactivity, Reaction Mechanisms, and Derivatization of 2z 2 Methyl 2 Pentenal
Oxidative Transformations: Synthesis of 2-Methyl-2-pentenoic Acid
The synthesis of 2-methyl-2-pentenoic acid from 2-methyl-2-pentenal (B83557) is a key oxidative transformation. A common and efficient method involves a two-step process starting from propanal. First, 2-methyl-2-pentenal is synthesized through a self-condensation reaction of propanal under alkaline conditions. researchgate.netgoogle.com This intermediate is then oxidized to produce the target product, (E)-2-methyl-2-pentenoic acid. researchgate.net
A particularly effective method for this oxidation utilizes sodium chlorite (B76162) (NaClO₂) as the oxidant. researchgate.net The reaction is typically carried out in an aqueous medium, which is advantageous for reducing environmental impact by avoiding organic solvents. google.com The process involves reacting 2-methyl-2-pentenal with sodium chlorite and hydrogen peroxide (H₂O₂) under slightly acidic conditions (pH 4.8–5.0). researchgate.netgoogle.com This method has been shown to produce high yields of the carboxylic acid. researchgate.net One study reported an 85% yield for the oxidation step under optimal conditions. researchgate.net
A patented synthesis method outlines the following steps:
Aldol (B89426) Condensation: Propanal undergoes a base-catalyzed condensation to form 2-methyl-2-pentenal. google.comgoogle.com
Oxidation: The resulting aldehyde is oxidized using an aqueous solution of sodium chlorite and hydrogen peroxide to yield 2-methyl-2-pentenoic acid. google.comgoogle.com
Hydrogenation and Hydrodeoxygenation Reactions
The hydrogenation and hydrodeoxygenation of 2-methyl-2-pentenal have been investigated using various supported metal catalysts. These reactions are crucial for producing valuable chemicals, including saturated aldehydes and alcohols that serve as intermediates in the pharmaceutical and fragrance industries. nih.govmdpi.com The activity and selectivity of these reactions are highly dependent on the choice of metal catalyst, support material, and reaction conditions such as temperature. researchgate.net
Studies on silica-supported platinum, palladium, and copper catalysts have provided significant insights into the hydrogenation of 2-methyl-2-pentenal in the gas phase between 200–400°C. researchgate.net The general order of catalytic activity was found to be Pt > Pd > Cu. researchgate.net It should be noted that these studies investigated 2-methyl-2-pentenal without specifying the (2Z)- or (2E)-isomer.
Platinum (Pt) and Palladium (Pd) Catalysts: At lower temperatures, Pt and Pd catalysts are primarily active for the hydrogenation of the carbon-carbon double bond (C=C), selectively producing the saturated aldehyde, 2-methyl-pentanal. nih.govresearchgate.net However, as the temperature increases, decarbonylation becomes a more prominent side reaction, leading to the formation of n-pentane and carbon monoxide (CO). researchgate.net
Copper (Cu) Catalysts: Copper catalysts exhibit different selectivity compared to platinum and palladium. Cu catalyzes the hydrogenation of both the C=C and the carbon-oxygen double bond (C=O). nih.govresearchgate.net This leads to the formation of the unsaturated alcohol, 2-methyl-2-penten-1-ol, as well as the saturated aldehyde. nih.gov These initial products can be further hydrogenated to form the saturated alcohol, 2-methyl-pentanol. researchgate.net At higher temperatures, hydrogenolysis of 2-methyl-pentanol on copper catalysts can occur, yielding 2-methyl-pentane as the main product. researchgate.net
The chemoselectivity of these catalysts is a critical factor. For instance, CuZnAl catalysts derived from hydrotalcite have been shown to possess two distinct active sites for the adsorption of 2-methyl-2-pentenal. One site favors adsorption via the C=C bond, leading to high selectivity for the saturated aldehyde (2-methylpentanal), while the other site interacts with the C=O group, producing the unsaturated alcohol (2-methyl-2-penten-1-ol). nih.gov
| Catalyst | Primary Product(s) at Low Temperature | Product(s) at High Temperature | Primary Bond Hydrogenated | Reference |
|---|---|---|---|---|
| Platinum (Pt)/Silica | 2-Methyl-pentanal | n-Pentane, CO (from decarbonylation) | C=C | researchgate.net |
| Palladium (Pd)/Silica | 2-Methyl-pentanal | n-Pentane, CO (from decarbonylation) | C=C | researchgate.net |
| Copper (Cu)/Silica | 2-Methyl-2-penten-1-ol, 2-Methyl-pentanal | 2-Methyl-pentane (from hydrogenolysis) | C=C and C=O | nih.govresearchgate.net |
Ozonolysis Kinetics and Product Formation Mechanisms
Detailed studies focusing specifically on the ozonolysis of (2Z)-2-Methyl-2-pentenal are not extensively available in the reviewed literature. The existing comprehensive experimental and theoretical research has been conducted on the trans-(2E)-isomer of 2-methyl-2-pentenal. nih.govresearchgate.net Therefore, to maintain scientific accuracy and adhere strictly to the scope of this article, the specific mechanisms for the (2Z)-isomer cannot be detailed. The following subsections are based on the general principles of ozonolysis as it would apply to this class of compounds.
Atmospheric simulation chambers are critical tools for studying the atmospheric fate of volatile organic compounds like unsaturated aldehydes. copernicus.org For the related trans-isomer, experiments were performed at ambient temperature and pressure in the presence of an OH radical scavenger to isolate the ozonolysis reaction. nih.gov The concentrations of reactants and products were monitored in situ using techniques such as Fourier Transform Infrared (FTIR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). nih.govmdpi.com Such studies allow for the determination of reaction rate coefficients and product formation yields under controlled, atmospherically relevant conditions. nih.govmdpi.com
Theoretical chemistry provides indispensable insights into reaction mechanisms that are not always accessible through experiments alone. For the ozonolysis of the related trans-2-methyl-2-pentenal, density functional theory (DFT) and ab initio computations have been used to map out the reaction pathways. nih.gov These calculations typically involve locating the primary ozonide formed by the 1,3-cycloaddition of ozone to the C=C bond. nih.gov This unstable intermediate then decomposes via different transition states to form a carbonyl compound and a carbonyl oxide, known as a Criegee intermediate. nih.gov The energy landscapes calculated help to predict the most likely decomposition pathways and the branching ratios of the resulting products. nih.gov
The ozonolysis of alkenes is a well-established method for cleaving carbon-carbon double bonds to form carbonyl compounds. masterorganicchemistry.com In the case of 2-methyl-2-pentenal, the cleavage of the double bond would lead to two primary fragments. Based on the structure of (2Z)-2-Methyl-2-pentenal, the expected primary carbonyl products from the cleavage of the C2=C3 double bond would be propanal and methylglyoxal (B44143). nih.gov Studies on the trans-isomer have confirmed the formation of these principal products, along with other minor products like acetaldehyde. nih.gov The Criegee intermediates formed during the reaction can undergo further reactions, potentially leading to the formation of hydroxyl-carbonyl compounds. nih.govmdpi.com
Role of Criegee Intermediates and "Hot Ester" Reaction Channels
The ozonolysis of α,β-unsaturated aldehydes like 2-Methyl-2-pentenal is a significant atmospheric reaction and a complex process involving highly reactive intermediates. nih.gov The reaction is initiated by the electrophilic addition of ozone to the carbon-carbon double bond, which forms an unstable primary ozonide. mdpi.commsu.edu This initial adduct, a molozonide, rapidly decomposes through a cycloreversion process. msu.edu
For 2-Methyl-2-pentenal, the decomposition of the primary ozonide can proceed via two main pathways, leading to the formation of different carbonyl compounds and carbonyl oxides, known as Criegee intermediates (CIs). nih.gov These CIs are zwitterionic species that play a crucial role in atmospheric chemistry, contributing to the formation of secondary organic aerosols (SOA) and OH radicals. nih.govrsc.org
Reaction Pathways in Ozonolysis:
Pathway 1: Cleavage of the primary ozonide leads to the formation of propanal and a Criegee intermediate, methylglyoxal oxide. nih.gov
Pathway 2: An alternative cleavage yields methylglyoxal and the Criegee intermediate propanal oxide (CH₃CH₂CHOO). nih.gov
Experimental and theoretical studies on the ozonolysis of the trans isomer, (2E)-2-Methyl-2-pentenal, have provided detailed insights into these pathways. nih.gov The primary ozonide is formed with significant excess energy, allowing it to readily overcome the activation barriers for decomposition. nih.gov The principal products identified experimentally are methylglyoxal and propanal, with formation yields of 52 ± 10% and 45 ± 18%, respectively. nih.gov
The fate of the Criegee intermediates is complex. They can undergo unimolecular decay or participate in bimolecular reactions. ucf.edu A significant reaction channel for CIs is the "hot ester" channel, a rearrangement that leads to the formation of an ester. In the case of 2-Methyl-2-pentenal ozonolysis, this channel can lead to products like ethyl formate (B1220265). nih.gov The competition between different reaction steps, including well-skipping, can lead to temperature-dependent product ratios. nih.gov
| Reactant | Major Products | Product Yields | Intermediates |
| 2-Methyl-2-pentenal + O₃ | Methylglyoxal | 52 ± 10% | Methylglyoxal oxide |
| Propanal | 45 ± 18% | Propanal oxide | |
| Acetaldehyde | 9 ± 8% | ||
| Hydroxypropanal | 8 ± 4% | ||
| Table 1: Products and yields from the ozonolysis of trans-2-Methyl-2-pentenal in the presence of a radical scavenger. Data from nih.gov. |
Nucleophilic and Electrophilic Addition Reactions at the α,β-Unsaturated System
The reactivity of (2Z)-2-Methyl-2-pentenal is dominated by its α,β-unsaturated aldehyde functional group. This system possesses two electrophilic sites: the carbonyl carbon and the β-carbon. This dual reactivity allows for both nucleophilic and electrophilic addition reactions.
Nucleophilic Addition:
Nucleophiles can attack either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition or Michael addition). researchgate.net
1,2-Addition: Hard nucleophiles, such as Grignard reagents or organolithium compounds, tend to attack the carbonyl carbon directly, leading to the formation of an allylic alcohol after workup.
1,4-Conjugate Addition (Michael Addition): Softer nucleophiles, like amines, thiols, and enolates, preferentially attack the β-carbon. researchgate.net This reaction forms an enolate intermediate, which is then protonated to yield a saturated aldehyde derivative. The presence of the aldehyde group activates the double bond for this type of addition.
Electrophilic Addition:
The carbon-carbon double bond in (2Z)-2-Methyl-2-pentenal can also act as a nucleophile, reacting with electrophiles. libretexts.org In the presence of strong acids like HBr, the reaction is initiated by the protonation of the double bond. libretexts.org According to Markovnikov's rule, the proton adds to the less substituted carbon of the double bond to form the more stable carbocation intermediate. vaia.com For 2-Methyl-2-pentenal, this would involve protonation at C3, forming a tertiary carbocation at C2, which is stabilized by both the adjacent alkyl groups and resonance with the aldehyde's oxygen atom. The subsequent attack by the nucleophilic counter-ion (e.g., Br⁻) on this carbocation yields the final addition product. libretexts.org
| Reaction Type | Reagent Type | Site of Attack | Initial Product |
| 1,2-Nucleophilic Addition | Hard Nucleophiles (e.g., Organolithiums) | Carbonyl Carbon | Allylic Alkoxide |
| 1,4-Conjugate Addition | Soft Nucleophiles (e.g., Amines, Thiols) | β-Carbon | Enolate |
| Electrophilic Addition | Electrophiles (e.g., HBr) | C=C Double Bond | Carbocation |
| Table 2: General modes of addition reactions for α,β-unsaturated aldehydes. |
Cycloaddition Reactions (e.g., Diels-Alder)
(2Z)-2-Methyl-2-pentenal, as an α,β-unsaturated aldehyde, is a potential dienophile for [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. youtube.com The electron-withdrawing nature of the carbonyl group polarizes the C=C double bond, making it electron-deficient and thus a more reactive dienophile.
In a typical Diels-Alder reaction, (2Z)-2-Methyl-2-pentenal would react with a conjugated diene (an electron-rich 1,3-diene) to form a six-membered ring. youtube.com The stereochemistry of the dienophile is retained in the product. Therefore, using (2Z)-2-Methyl-2-pentenal would result in a specific stereoisomer of the cyclohexene (B86901) product.
The regioselectivity of the reaction is governed by the electronic effects of the substituents on both the diene and the dienophile. The stereoselectivity often favors the endo product due to secondary orbital interactions between the electron-withdrawing group of the dienophile and the developing π-system of the diene in the transition state. youtube.com While specific studies on the Diels-Alder reactivity of (2Z)-2-Methyl-2-pentenal are not widely reported, its structural features strongly suggest it would function effectively as a dienophile in such cycloadditions. uni-regensburg.de
Advanced Spectroscopic and Structural Elucidation of 2z 2 Methyl 2 Pentenal
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the detailed structural analysis of organic molecules, providing insights into the connectivity and spatial arrangement of atoms. For (2Z)-2-Methyl-2-pentenal, NMR is crucial for confirming the Z-configuration of the double bond.
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers initial information about the chemical environment of protons and carbons in the molecule. In α,β-unsaturated aldehydes like 2-methyl-2-pentenal (B83557), the aldehydic proton typically appears in the downfield region of the ¹H NMR spectrum, generally between δ 9.40 and 9.70 ppm. nih.gov
Two-dimensional (2D) NMR techniques are indispensable for establishing the complete structural framework and stereochemistry. researchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For (2Z)-2-Methyl-2-pentenal, COSY would show correlations between the protons of the ethyl group and the vinyl proton, as well as between the vinyl proton and the aldehydic proton, confirming their proximity within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. youtube.com This is vital for assigning the specific carbon signals to their attached protons. For instance, the signal for the aldehydic proton would correlate with the carbonyl carbon signal.
The integration of these 2D NMR techniques provides a comprehensive and unambiguous elucidation of the structure of (2Z)-2-Methyl-2-pentenal.
Vibrational Spectroscopy (FTIR) for Functional Group Analysis and Reaction Monitoring
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule based on their characteristic vibrational frequencies. mdpi.com For (2Z)-2-Methyl-2-pentenal, the FTIR spectrum would display key absorption bands that confirm its identity.
A strong absorption band is expected in the region of 1670-1690 cm⁻¹, which is characteristic of the C=O stretching vibration of an α,β-unsaturated aldehyde. The C=C double bond stretching vibration would appear around 1640-1620 cm⁻¹. Additionally, the C-H stretching vibrations of the aldehyde group are typically observed as two weak bands in the range of 2850-2750 cm⁻¹. The presence and specific positions of these bands provide clear evidence for the key functional groups in the molecule. nist.govnih.gov
FTIR is also a valuable tool for monitoring chemical reactions. For instance, during the synthesis of (2Z)-2-Methyl-2-pentenal, the disappearance of reactant peaks and the appearance of the characteristic aldehyde and alkene peaks can be tracked in real-time to determine reaction completion.
Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Identification
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. mdpi.com When (2Z)-2-Methyl-2-pentenal is analyzed by MS, it is ionized to form a molecular ion [M]⁺•, whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (98.14 g/mol ). nih.govnih.gov
The molecular ion then undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is a unique fingerprint of the molecule. Common fragmentation pathways for aldehydes include the loss of a hydrogen atom (M-1), the loss of the CHO group (M-29), and cleavage of the C-C bonds adjacent to the carbonyl group. The analysis of these fragmentation patterns allows for the confirmation of the molecular structure. docbrown.info For example, a prominent peak might be observed at m/z 69, corresponding to the loss of the ethyl group.
Integration of Spectroscopic Data for Complex Mixture Analysis
In many practical scenarios, (2Z)-2-Methyl-2-pentenal may be present in a complex mixture with other compounds, including its (2E)-isomer. thegoodscentscompany.com The integration of data from multiple spectroscopic techniques is crucial for the accurate identification and quantification of each component.
For instance, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to separate the components of the mixture before they are individually analyzed by the mass spectrometer. mdpi.com The retention time from the GC provides an additional layer of identification.
Furthermore, chemometric methods can be applied to analyze spectroscopic data from complex mixtures. researchgate.net By applying statistical analysis to NMR or FTIR spectra of a mixture, it is possible to identify the spectral signatures of individual components and determine their relative concentrations. This integrated approach is essential for quality control in various industries and for the detailed analysis of complex chemical systems. mdpi.com
Computational and Theoretical Investigations of 2z 2 Methyl 2 Pentenal
Quantum Chemical Calculations (Density Functional Theory, Ab Initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and energy of molecules. These methods have been applied to understand various aspects of 2-methyl-2-pentenal (B83557). nih.govsigmaaldrich.com
The atmospheric ozonolysis of 2-methyl-2-pentenal (2M2P), an α,β-unsaturated aldehyde, has been a subject of theoretical investigation. nih.gov The reaction is initiated by the 1,3-cycloaddition of ozone to the carbon-carbon double bond, which forms an unstable primary ozonide. nih.gov This intermediate subsequently decomposes into a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate. nih.govmasterorganicchemistry.com
Theoretical studies using the M06-2X density functional and CCSD(T) ab initio methods with an AVTZ basis set have elucidated the reaction mechanism. nih.gov Following the formation of the primary ozonide, the reaction proceeds via two main pathways:
Pathway 1: Leads to the formation of propanal and the Criegee intermediate, methylglyoxal (B44143) oxide, through transition state TS1. nih.gov
Pathway 2: Proceeds through transition state TS2 to form methylglyoxal and the Criegee intermediate, propanal oxide. nih.gov
The high exothermicity of the primary ozonide formation provides it with significant internal energy, allowing it to readily overcome the barriers of both TS1 and TS2. nih.gov This has implications for the final product distribution, which has been shown to be temperature-dependent. nih.gov
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. lumenlearning.com For α,β-unsaturated aldehydes like 2-methyl-2-pentenal, the relative stability of stereoisomers (E and Z) and their conformers is of interest. The stability of these isomers is influenced by steric and electronic effects. tandfonline.comresearchgate.net While specific DFT studies on the conformational analysis of (2Z)-2-methyl-2-pentenal are not extensively detailed in the provided results, general principles suggest that the relative orientation of the alkyl and aldehyde groups will dictate the most stable conformations. lumenlearning.comresearchgate.net For similar unsaturated aldehydes, the preference for certain conformations, such as the C-CH3 eclipsed form, has been noted and explained by hyperconjugative interactions. researchgate.net
Quantum chemical calculations are instrumental in predicting spectroscopic parameters, which can then be compared with experimental data for structural elucidation. researchgate.netresearchgate.net
NMR Spectroscopy: DFT calculations can accurately predict ¹³C and ¹H NMR chemical shifts. researchgate.netresearchgate.net Methods like the Gauge-Independent Atomic Orbital (GIAO) are commonly used for this purpose. researchgate.net For α,β-unsaturated aldehydes and ketones, the characteristic chemical shifts of protons and carbons near the carbonyl group and the double bond can be calculated. libretexts.org The aldehydic proton, in particular, appears at a highly deshielded position in the ¹H NMR spectrum. libretexts.org
IR Spectroscopy: The vibrational frequencies in an infrared (IR) spectrum can also be computed using DFT. researchgate.netnih.gov A key feature for 2-methyl-2-pentenal is the C=O stretching vibration, which is expected in the range of 1685-1666 cm⁻¹ for α,β-unsaturated aldehydes. libretexts.org The conjugation of the double bond with the carbonyl group lowers the frequency compared to saturated aldehydes. libretexts.org
Below is a table summarizing typical predicted spectroscopic data for α,β-unsaturated aldehydes.
| Spectroscopic Technique | Parameter | Predicted Range |
| ¹³C NMR | Carbonyl Carbon (C=O) | 190 - 215 ppm libretexts.org |
| ¹H NMR | Aldehydic Proton (-CHO) | 9.0 - 10.0 ppm libretexts.org |
| IR Spectroscopy | Carbonyl Stretch (C=O) | 1685 - 1666 cm⁻¹ libretexts.org |
Molecular Dynamics (MD) Simulations and Force Field Development for Conformational Space Exploration
While quantum chemical calculations are excellent for stationary points on a potential energy surface, Molecular Dynamics (MD) simulations are used to explore the conformational space of a molecule over time. sibran.ruacs.org This requires the development of a reliable force field, which is a set of parameters describing the potential energy of the system. For a molecule like (2Z)-2-methyl-2-pentenal, a force field would need to accurately represent the torsional potentials around the single bonds to allow for realistic conformational sampling. Although specific MD simulation studies on (2Z)-2-methyl-2-pentenal are not detailed in the search results, this technique is a standard approach for exploring the conformational landscape of flexible molecules. sibran.ruacs.org
Master Equation Modeling for Reaction Kinetics and Product Branching Ratios
Master equation modeling is a powerful computational tool for studying the kinetics of complex, multi-step reactions, particularly those that are dependent on pressure and temperature. nih.govrsc.org It has been successfully applied to the ozonolysis of trans-2-methyl-2-pentenal to model the system of kinetic equations and predict product branching ratios. nih.gov
In the case of 2-methyl-2-pentenal ozonolysis, master equation modeling revealed an interesting competition between sequential reaction steps and "well-skipping," where the reaction proceeds directly from an energized intermediate to products without thermalizing. nih.gov This modeling showed an inversion of the expected methylglyoxal/propanal product ratio at temperatures below 210 K. nih.gov The computed ozonolysis rate constant and product branching ratios were found to be in excellent agreement with experimental data. nih.gov
Solvation Model Implementations and Effects on Reactivity
The reactivity of a molecule can be significantly influenced by the solvent. Computational solvation models are used to account for these effects. nih.govfoodb.ca Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. nih.gov These models can be combined with DFT calculations to predict how a solvent might affect reaction barriers and spectroscopic properties. nih.gov For instance, the interaction of the carbonyl group of an aldehyde with protic solvents via hydrogen bonding can be modeled, which is known to affect its IR stretching frequency. nih.gov While specific studies on (2Z)-2-methyl-2-pentenal are not available, the general methodology is well-established for carbonyl-containing compounds. nih.govacs.org
Biological and Ecological Roles and Mechanistic Insights of 2z 2 Methyl 2 Pentenal
Role in Plant Stress Response and Production through Enzymatic Oxidation of Lipids
(2Z)-2-Methyl-2-pentenal is a naturally occurring compound in the plant kingdom, found in species such as onion (Allium cepa) and chive (Allium schoenoprasum). thegoodscentscompany.com Its production is often linked to the plant's response to stress. Aldehydes derived from lipid peroxidation are recognized as key mediators in plant reactions to various stressors, including high-light conditions. nih.gov The formation of these aldehydes is a consequence of oxidative damage to polyunsaturated fatty acids (PUFAs), which are abundant in cellular membranes. nih.gov
The production of C5 and C6 aldehydes, a class that includes 2-methyl-2-pentenal (B83557), occurs through the lipoxygenase (LOX) pathway. This biochemical cascade is initiated when plants are damaged or exposed to pathogens, triggering the enzymatic oxidation of fatty acids like linoleic and linolenic acid. mdpi.com
The process involves two main enzymatic steps:
Lipoxygenase (LOX) Action : LOX enzymes catalyze the addition of molecular oxygen to PUFAs, forming fatty acid hydroperoxides (LOOHs). nih.gov
Hydroperoxide Lyase (HPL) Cleavage : These unstable hydroperoxides are then cleaved by HPL enzymes into smaller, volatile aldehydes and other fragments. mdpi.com
Specifically, related compounds like (E)-2-pentenal have been shown to arise from the 13-hydroperoxide of linolenic acid (13-LOOH). nih.gov Furthermore, 2-methyl-2-pentenal can also be formed via the aldol (B89426) condensation of propanal, which is itself a product of lipid oxidation. sigmaaldrich.com The presence and production of these volatile aldehydes are considered a component of the plant's defense mechanism, with some studies suggesting their involvement in enhancing resistance to soil-borne diseases. nih.gov
| Pathway Step | Enzyme/Process | Substrate | Intermediate/Product | Reference |
|---|---|---|---|---|
| Initial Oxidation | Lipoxygenase (LOX) | Polyunsaturated Fatty Acids (e.g., Linolenic Acid) | Fatty Acid Hydroperoxides (LOOHs) | nih.gov |
| Cleavage | Hydroperoxide Lyase (HPL) | Fatty Acid Hydroperoxides | Volatile Aldehydes (e.g., hexanal) | mdpi.com |
| Aldol Condensation | Chemical Reaction | Propanal (a lipid oxidation product) | 2-Methyl-2-pentenal | sigmaaldrich.com |
In Vitro Cellular and Molecular Interaction Studies
The reactivity of the α,β-unsaturated aldehyde functional group in (2Z)-2-Methyl-2-pentenal suggests potential for significant biological interactions at the cellular level.
Specific research detailing the direct effects of (2Z)-2-Methyl-2-pentenal on the modulation of cell proliferation or morphological changes in cell lines is not available in the reviewed scientific literature. However, studies on rat L6 skeletal muscle cells have shown that various aldehydes, including the related compounds 2-methyl-2-propenal and 2-methyl-2-butenal, are consumed from the culture medium by the cells, indicating cellular uptake and metabolism.
There are no specific studies available that demonstrate the induction of apoptosis or the modulation of associated signaling pathways such as caspases, the Bcl-2 family, p53, or NF-κB by (2Z)-2-Methyl-2-pentenal. Research on other, structurally different, compounds like 5-Amino-2-methyl-2-pentanol has shown cytotoxic and apoptotic effects, but these findings cannot be directly attributed to (2Z)-2-Methyl-2-pentenal. scbt.com
The chemical structure of (2Z)-2-Methyl-2-pentenal, specifically the α,β-unsaturated aldehyde group, makes it an electrophilic species. Aldehydes produced from lipid peroxidation are known to be reactive and can form covalent bonds with nucleophilic amino acid residues in proteins, such as cysteine, histidine, and lysine. nih.gov This covalent modification, a form of Michael addition, can alter the structure and function of proteins, potentially leading to cellular damage or the disruption of signaling pathways. nih.gov While this is a recognized mechanism for its chemical class, specific proteins targeted by (2Z)-2-Methyl-2-pentenal have not been identified.
Antimicrobial Mechanisms (In Vitro): Antifungal, Biofilm Prevention, and Bacterial Disruption
(2Z)-2-Methyl-2-pentenal is part of a class of α,β-unsaturated aliphatic aldehydes that are recognized for their antimicrobial properties. mdpi.com These compounds are produced in plants as a defense mechanism against pathogens. mdpi.com The proposed mechanism for their antimicrobial action is linked to their chemical reactivity.
Studies have indicated that C6-aldehydes possess direct fungicidal activities. mdpi.com The electrophilic nature of the aldehyde group allows it to react with crucial cellular components in microbes, such as proteins and nucleic acids, leading to disruption of cellular function and inhibition of growth. While the broad class of compounds is known to be antimicrobial, specific in vitro studies detailing the mechanisms of (2Z)-2-Methyl-2-pentenal against fungi, its ability to prevent biofilm formation, or its methods of bacterial disruption are not extensively documented in the available literature.
Presence in Biomass Liquefaction Residues
Based on available scientific literature, there is no direct evidence to confirm the presence of (2Z)-2-Methyl-2-pentenal in the residues of biomass liquefaction processes. However, the compound has been used in related research concerning the upgrading of bio-oils. For instance, the hydrodeoxygenation and hydrogenation of 2-methyl-2-pentenal over various metal catalysts (platinum, palladium, and copper) has been reported. These processes are crucial for improving the quality and stability of biofuels, which can be produced from biomass. This indicates its relevance as a model compound in biofuel research rather than a component of liquefaction residue itself.
Compound Reference Table
| Compound Name | Synonym | Chemical Formula |
|---|---|---|
| (2Z)-2-Methyl-2-pentenal | (Z)-2-methylpent-2-enal | C6H10O |
| (E)-2-Pentenal | trans-2-Pentenal | C5H8O |
| 2-Methyl-3-phenyl-2-propenal | alpha-Methylcinnamaldehyde | C10H10O |
| 5-Amino-2-methyl-2-pentanol | - | C6H15NO |
| Bcl-2 | B-cell lymphoma 2 | - |
| Caspases | Cysteine-aspartic proteases | - |
| Linoleic acid | - | C18H32O2 |
| Linolenic acid | - | C18H30O2 |
| NF-κB | Nuclear factor kappa-light-chain-enhancer of activated B cells | - |
| p53 | Tumor protein P53 | - |
| Propanal | Propionaldehyde | C3H6O |
Environmental Fate and Transformation Studies of 2z 2 Methyl 2 Pentenal
Atmospheric Degradation Pathways: Photodegradation and Reactions with Atmospheric Oxidants (e.g., Ozone)
Once released into the atmosphere, (2Z)-2-methyl-2-pentenal is subject to degradation by several chemical processes. The primary atmospheric loss processes for alkenes and aldehydes are through reactions with hydroxyl radicals (OH), ozone (O₃), and nitrate (B79036) radicals (NO₃), as well as through photolysis.
Photodegradation: While specific experimental data on the photodegradation of (2Z)-2-methyl-2-pentenal are limited, α,β-unsaturated aldehydes are known to absorb ultraviolet radiation, which can lead to their degradation in the sunlit troposphere. This process can lead to the cleavage of chemical bonds and the formation of various smaller, more oxidized products.
Reactions with Atmospheric Oxidants: The reaction with ozone, known as ozonolysis, is a significant degradation pathway for unsaturated compounds like (2Z)-2-methyl-2-pentenal. Although detailed studies on the (2Z)-isomer are scarce, research on the analogous trans-isomer ((2E)-2-methyl-2-pentenal) provides valuable insights into the likely mechanism. nih.gov The reaction proceeds through the formation of a primary ozonide, which is unstable and rapidly decomposes into a Criegee intermediate and a carbonyl compound. nih.gov
Experimental and theoretical studies on trans-2-methyl-2-pentenal have identified the major products of ozonolysis. nih.gov The reaction is initiated by the addition of ozone to the carbon-carbon double bond. The resulting primary ozonide then cleaves into two sets of fragments. Subsequent reactions of the Criegee intermediates lead to the final products. The principal products identified from the ozonolysis of trans-2-methyl-2-pentenal are propanal, methylglyoxal (B44143), and a secondary ozonide. nih.gov The rate constant for the reaction of trans-2-methyl-2-pentenal with ozone has been reported, though with some discrepancy between studies, with values of 1.58 ± 0.20 × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹ and 7.1 ± 1.6 × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹ at room temperature. nih.gov
The reaction with hydroxyl (OH) radicals is typically the dominant daytime loss process for many VOCs. For unsaturated alcohols with similar structures, such as (Z)-2-penten-1-ol, the reaction with OH radicals is very rapid. researchgate.net It is expected that (2Z)-2-methyl-2-pentenal also reacts quickly with OH radicals, leading to the formation of a variety of oxygenated products through addition to the double bond or hydrogen abstraction from the aldehydic group.
Table 1: Products from the Ozonolysis of trans-2-Methyl-2-pentenal
| Product | Chemical Formula | Molar Yield (%) |
|---|---|---|
| Propanal | C₃H₆O | Click to see details |
| Methylglyoxal | C₃H₄O₂ | Click to see details |
| Secondary Ozonide | C₄H₈O₃ | Click to see details |
| Ethylformate | C₃H₆O₂ | Click to see details |
Note: Product yields from the ozonolysis of the trans-isomer are temperature-dependent. At room temperature (298 K), the molar yields of propanal and methylglyoxal are significant. nih.gov The formation of ethyl formate (B1220265) occurs through a "hot ester" reaction channel of a Criegee intermediate. nih.gov
Aquatic and Terrestrial Environmental Transformation Mechanisms
Information regarding the transformation of (2Z)-2-methyl-2-pentenal in aquatic and terrestrial environments is limited.
Aquatic Fate: In the aquatic environment, the compound is classified as harmful to aquatic life with long-lasting effects. nih.gov Its water solubility is estimated to be around 4710 mg/L at 25°C, which suggests a potential for distribution in the water column. thegoodscentscompany.com Transformation processes in water could include hydrolysis, photolysis in sunlit surface waters, and biodegradation. Safety data indicates that the compound is partially biodegradable, though specific rates and pathways have not been thoroughly documented. nih.gov
Terrestrial Fate: No specific studies on the terrestrial fate of (2Z)-2-methyl-2-pentenal were found. Its mobility in soil is unknown. nih.gov Potential transformation pathways in soil would include biodegradation by soil microorganisms and volatilization from the soil surface into the atmosphere. The extent and rate of these processes would depend on soil type, moisture content, temperature, and microbial populations.
Contribution to Secondary Organic Aerosol (SOA) Formation
The atmospheric oxidation of volatile organic compounds is a major source of secondary organic aerosols (SOA), which have significant impacts on air quality and climate. The ozonolysis of unsaturated aldehydes is a known pathway for SOA formation. nih.gov
The oxidation products of (2Z)-2-methyl-2-pentenal, such as dicarbonyls (e.g., methylglyoxal) and other low-volatility compounds, can partition into the particle phase, contributing to the formation and growth of SOA. nih.gov While it is established that the ozonolysis of trans-2-methyl-2-pentenal leads to the formation of secondary organic aerosol, specific SOA yields for the (2Z)-isomer have not been quantified in the reviewed literature. nih.gov The yield of SOA from the oxidation of VOCs is highly dependent on the specific oxidant (ozone, OH, or NO₃ radicals) and environmental conditions such as the concentration of nitrogen oxides (NOx). copernicus.org For instance, the oxidation of other VOCs like furans and polycyclic aromatic hydrocarbons has shown that SOA yields can vary significantly depending on the precursor and the oxidant. copernicus.org
Table 2: Summary of Environmental Fate Aspects
| Environmental Compartment | Key Transformation Process | Known Products/Effects | Data Availability for (2Z)-isomer |
|---|---|---|---|
| Atmosphere | Ozonolysis, Reaction with OH radicals, Photodegradation | Propanal, Methylglyoxal, Secondary Ozonide (from trans-isomer ozonolysis) nih.gov | Limited; primarily inferred from trans-isomer |
| Aquatic Systems | Biodegradation, Photolysis | Harmful to aquatic life with long-lasting effects nih.gov | Limited; noted as partially biodegradable nih.gov |
| Terrestrial Systems | Biodegradation, Volatilization | Unknown | No specific data found |
| Atmosphere (Aerosols) | Secondary Organic Aerosol (SOA) Formation | Expected to contribute to SOA nih.gov | No quantitative yield data found |
Analytical Methodologies for the Detection and Quantification of 2z 2 Methyl 2 Pentenal
Chromatographic Techniques (Gas Chromatography-Mass Spectrometry, High-Performance Liquid Chromatography) for Separation and Quantification in Complex Matrices
Chromatographic methods are fundamental for separating (2Z)-2-Methyl-2-pentenal from other components within a sample, which is a critical step for accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for the analysis of volatile compounds like (2Z)-2-Methyl-2-pentenal. In this method, the volatile components of a sample are separated in a gas chromatograph before being detected and identified by a mass spectrometer.
A specific headspace gas chromatography-mass spectrometry (HS-GC-MS) method has been developed for the analysis of volatile compounds in processed onions, including 2-methyl-2-pentenal (B83557). nih.gov In this study, the mass spectrometer was operated in both full scan mode for general analysis and selective ion monitoring (SIM) mode for enhanced sensitivity in quantifying specific compounds. nih.gov The research demonstrated an increase in 2-methyl-2-pentenal in freeze-dried and pulverized onion samples compared to diced samples. nih.gov The study established the limits of detection (LOD) and quantification (LOQ) for the volatile compounds analyzed. nih.gov
| Parameter | Value |
|---|---|
| Method | Headspace Gas Chromatography-Mass Spectrometry (HS GC-MS) |
| MS Operation Modes | Full Scan and Selective Ion Monitoring (SIM) |
| Limit of Detection (LOD) Range | 0.01 to 0.10 µg/g |
| Limit of Quantification (LOQ) Range | 0.02 to 3.83 µg/g fresh weight |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is another key separation technique. It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. While specific HPLC methods for the routine analysis of (2Z)-2-Methyl-2-pentenal are not extensively detailed in the available literature, the principles of reverse-phase (RP) HPLC are applicable. For instance, a method for a related compound, 2-methylpentanal, uses a mobile phase of acetonitrile (B52724) and water with an acid modifier on a C18 column. sielc.com This suggests that a similar approach could be developed for (2Z)-2-Methyl-2-pentenal, likely requiring derivatization to incorporate a UV-absorbing chromophore for sensitive detection.
Spectroscopic Detection and Quantification Methods (e.g., Infrared Spectroscopy, Ultraviolet-Visible Spectroscopy)
Spectroscopic methods are used to identify and quantify (2Z)-2-Methyl-2-pentenal based on how the molecule interacts with electromagnetic radiation.
Infrared (IR) Spectroscopy
Infrared spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a valuable tool for identifying the functional groups within a molecule. acs.org The IR spectrum of 2-methyl-2-pentenal shows characteristic absorption bands corresponding to its α,β-unsaturated aldehyde structure. A recent 2024 study on the ozonolysis of trans-2-methyl-2-pentenal utilized FTIR for its quantification by monitoring the integrated IR band at 1615–1674 cm⁻¹. acs.org Public databases and chemical suppliers provide reference IR spectra obtained through various techniques, including vapor phase and Attenuated Total Reflectance (ATR). nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
As an α,β-unsaturated aldehyde, (2Z)-2-Methyl-2-pentenal contains a chromophore that absorbs light in the ultraviolet region of the electromagnetic spectrum. upi.edudavuniversity.org This absorption is due to the π → π* electronic transition of the conjugated system. Research has been conducted to determine the gas-phase UV absorption spectra of this compound. The absorption cross-section is a measure of the probability of light absorption at a given wavelength.
| Compound | Maximum Absorption Wavelength (λmax) | Absorption Cross Section (σ) (cm²molecule⁻¹) |
|---|---|---|
| 2-Methyl-2-pentenal (2M2P) | 320 nm | (6.62 ± 0.50) x 10⁻²⁰ |
This UV absorption property allows for its quantification using a UV-Vis spectrophotometer and is fundamental to estimating its atmospheric lifetime with respect to photolysis. nih.gov
Development of Advanced Sensor Technologies for Environmental Monitoring
The monitoring of volatile organic compounds (VOCs) is of significant interest for environmental protection and public health. acs.orgmdpi.com Advanced sensor technologies offer the potential for real-time, in-situ detection of these compounds. General VOC sensors, such as those based on photoionization detectors (PID) or metal-oxide semiconductors (MOS), are commercially available. aeroqual.comijournals.in These sensors can detect a broad range of VOCs and are used in applications from industrial hygiene to indoor air quality monitoring. nih.govaeroqual.com
However, the development of sensor technologies specifically for the selective detection of (2Z)-2-Methyl-2-pentenal is not widely documented in current literature. While "electronic nose" systems and smart sensor arrays are being developed for the identification of complex VOC mixtures, highly selective and sensitive sensors for individual compounds like (2Z)-2-Methyl-2-pentenal represent an ongoing area of research. mdpi.com Future advancements in materials science and nanotechnology may lead to the creation of novel sensors tailored for the specific detection of this and other related aldehydes. acs.org
Emerging Research Areas and Future Directions in 2z 2 Methyl 2 Pentenal Studies
Development of Novel and Sustainable Catalytic Systems for Stereoselective Synthesis
The synthesis of 2-methyl-2-pentenal (B83557) often involves the self-aldol condensation of propanal. researchgate.net However, controlling the stereochemistry to selectively produce the (Z)-isomer remains a significant challenge. Future research is intensely focused on designing novel catalytic systems that can achieve high stereoselectivity, moving beyond methods that produce mixtures of (E) and (Z) isomers. chemspider.comfishersci.fi
A primary goal is the development of catalysts that can direct the reaction pathway towards the desired (2Z)- configuration. Research into low-valent transition metal complexes, for instance, has shown promise in controlling the geometry of double bonds in similar molecules. One notable study demonstrated the use of a Niobium pentachloride-Magnesium (NbCl₅-Mg) reagent system for the highly regio- and stereoselective synthesis of (2Z)-alkenylamines from substituted 2-alkynylamines. mdpi.com This type of catalytic system, which can precisely control the formation of the Z-isomer, serves as a blueprint for future research aimed at (2Z)-2-Methyl-2-pentenal. The development of such catalysts would be a significant leap forward from less selective methods. e-bookshelf.dewiley.com
Furthermore, sustainability is a driving force in catalyst development. The use of strong anion-exchange resins as recyclable catalysts for the condensation of propanal represents a move towards more environmentally benign processes. researchgate.net These systems have demonstrated high conversion rates (97%) and selectivity (95%) under optimized conditions, offering a greener alternative to traditional catalysts like sodium hydroxide, which can be corrosive and lead to energy-intensive purification steps. researchgate.netgoogle.com
Future work will likely integrate these goals, aiming for catalysts that are not only highly stereoselective for the (Z)-isomer but are also reusable, operate under mild conditions, and minimize waste, aligning with the principles of modern synthetic chemistry.
| Catalyst System Type | Research Goal | Potential Advantages | Relevant Findings |
| Transition Metal Complexes (e.g., Niobium-based) | High Z-stereoselectivity | Precise control over double bond geometry, high purity of the target isomer. | NbCl₅-Mg system achieved high Z-selectivity in the synthesis of analogous alkenylamines. mdpi.com |
| Heterogeneous Catalysts (e.g., Anion Exchange Resins) | Sustainability & Efficiency | Recyclable, reduced corrosion, lower energy consumption, high product yield. | Achieved 93-95% yield of 2-methyl-2-pentenal from propanal under optimized, mild conditions. researchgate.net |
| Organocatalysts | Enantioselectivity & Metal-Free Synthesis | Avoids heavy metal contamination, can induce chirality. | Demonstrated success in related asymmetric reactions like bromochlorination of enones. acs.org |
Deeper Elucidation of Biological Action Mechanisms at the Molecular Level through Proteomics and Metabolomics
While (2Z)-2-Methyl-2-pentenal is used as a flavoring agent, a comprehensive understanding of its interaction with biological systems at the molecular level is lacking. foodb.ca Future research is poised to leverage powerful "omics" technologies, such as proteomics and metabolomics, to fill this knowledge gap. nih.govcore.ac.uk These approaches allow for a broad, unbiased analysis of how cells or organisms respond to chemical exposure, identifying potentially thousands of changes in proteins (proteomics) and small-molecule metabolites (metabolomics) simultaneously.
This systems-biology approach would represent a significant advancement over traditional single-endpoint toxicity assays. For instance, studies on similar plant leaf volatiles, like (2Z)-pentenol and (2Z)-pentenal, have shown they are actively metabolized through enzymatic pathways, being converted into various other compounds including acetates, alcohols, and acids. nih.gov Applying proteomics and metabolomics to (2Z)-2-Methyl-2-pentenal exposure could:
Identify Protein Targets: Reveal specific enzymes and proteins that bind to or are modified by the compound.
Map Metabolic Fate: Trace the biotransformation of (2Z)-2-Methyl-2-pentenal into its metabolites within a biological system.
Uncover Perturbed Pathways: Highlight entire biological pathways that are activated or inhibited, providing a holistic view of its effects.
Such studies are critical for building a complete picture of the compound's biological activity and for substantiating its safety profile based on molecular-level evidence.
| 'Omics' Technology | Research Objective | Expected Outcome |
| Proteomics | Identify all proteins that are altered in abundance or state upon exposure to (2Z)-2-Methyl-2-pentenal. | A list of direct protein targets and affected cellular machinery (e.g., stress response, metabolic enzymes). nih.gov |
| Metabolomics | Characterize the full profile of small-molecule metabolites produced following exposure. | A detailed map of the compound's metabolic breakdown and its impact on endogenous metabolite levels. core.ac.uknih.gov |
| Transcriptomics | Measure changes in gene expression (RNA levels) in response to the compound. | Insight into the cellular signaling pathways and regulatory networks that are triggered. nih.gov |
Comprehensive Environmental Fate Modeling and Long-Term Monitoring Programs
The environmental journey of (2Z)-2-Methyl-2-pentenal after its use and release is an area requiring significant future investigation. Its structural similarity to other volatile organic compounds suggests it may participate in atmospheric chemical reactions. For example, recent research on the ozonolysis of the trans isomer of 2-methyl-2-pentenal revealed that it reacts in the atmosphere to form secondary organic aerosols (SOA) and other oxygenated species, which can impact air quality and climate. acs.org
A critical future direction is to perform similar detailed studies specifically for the (2Z)-isomer to understand its unique atmospheric degradation pathways and kinetics. This data is essential for building comprehensive environmental fate models. Currently, many modeling tools and environmental databases lack specific entries for (2Z)-2-Methyl-2-pentenal, pointing to a significant data gap. novamechanics.com
Future research should focus on:
Determining Key Environmental Parameters: Experimentally measuring properties like Henry's Law constant, vapor pressure, and reaction rate constants with atmospheric oxidants (e.g., OH radicals, ozone).
Developing Predictive Models: Using the experimental data to build and validate computational models that can predict the compound's partitioning between air, water, and soil, as well as its persistence and transport in the environment.
Establishing Monitoring Programs: Initiating long-term monitoring in relevant environmental compartments to validate model predictions and understand real-world concentrations and impacts.
These efforts are crucial for conducting robust environmental risk assessments and ensuring the sustainable use of the compound.
Exploration of Bio-Inspired Synthetic Routes and Green Chemistry Applications
The principles of green chemistry are increasingly guiding the development of new synthetic processes. For (2Z)-2-Methyl-2-pentenal, this involves exploring routes that are inspired by nature (bio-inspired) and that minimize environmental impact.
Nature itself provides clues for greener synthesis. The metabolism of related leaf volatiles in plants involves highly efficient enzymatic conversions at ambient temperature and pressure. nih.gov Future research could focus on identifying or engineering enzymes (biocatalysts) that can perform the aldol (B89426) condensation of propanal with high stereoselectivity for the (2Z)-isomer. This would be a departure from energy-intensive methods requiring heating and organic solvents. google.com
Green chemistry applications also focus on improving existing processes. As mentioned, the use of solid, recyclable catalysts like anion exchange resins is a significant step forward. researchgate.net Further research could explore:
Solvent-Free Reactions: Developing conditions where the reaction can proceed without the need for volatile organic solvents like benzene. researchgate.net
Atom Economy: Designing synthetic pathways where the majority of atoms from the reactants are incorporated into the final product, minimizing waste. The aldol condensation is inherently atom-economical, but optimizing it to prevent side-product formation is key.
Use of Renewable Feedstocks: Investigating the production of the propanal starting material from renewable biomass sources rather than petrochemicals.
By combining bio-inspired catalyst design with green engineering principles, the future production of (2Z)-2-Methyl-2-pentenal can become significantly more sustainable and environmentally friendly.
Q & A
Q. What synthetic methodologies are commonly employed for (2Z)-2-Methyl-2-pentenal, and how are stereochemical outcomes controlled?
(2Z)-2-Methyl-2-pentenal is typically synthesized via aldol condensation or oxidation of allylic alcohols. To ensure stereochemical fidelity (Z-configuration), reaction conditions such as temperature, catalyst selection (e.g., acid/base), and solvent polarity must be optimized. For example, acidic conditions may favor thermodynamic control, while kinetic control under mild bases can preserve stereoselectivity. Characterization via -NMR and IR spectroscopy is critical to confirm the double-bond geometry and aldehyde functionality .
Q. How can spectroscopic techniques distinguish (2Z)-2-Methyl-2-pentenal from its stereoisomers or structural analogs?
Key spectroscopic markers include:
- IR spectroscopy : A strong absorption band near 1680–1720 cm for the α,β-unsaturated aldehyde group, with additional C=C stretching at 1600–1650 cm .
- Mass spectrometry (EI-MS) : A molecular ion peak at m/z 98 (CHO) and fragmentation patterns such as loss of CHO (Δmlz 29) .
- -NMR : Distinct coupling constants (J = 10–12 Hz for trans olefinic protons vs. J = 6–8 Hz for cis in analogs) to confirm the Z-configuration .
Q. What safety protocols are recommended for handling (2Z)-2-Methyl-2-pentenal in laboratory settings?
The compound is classified as flammable (Flash Point: 32°C) and a skin sensitizer. Use fume hoods, flame-resistant labware, and personal protective equipment (gloves, goggles). Storage should be in airtight containers under inert gas (N) to prevent oxidation. Acute toxicity data (e.g., LC inhalation) and disposal guidelines are detailed in Safety Data Sheets .
Advanced Research Questions
Q. How can discrepancies in thermodynamic data (e.g., enthalpy of vaporization) for (2Z)-2-Methyl-2-pentenal be resolved?
Discrepancies often arise from differences in experimental methods (e.g., static vs. dynamic vapor pressure measurements). Researchers should cross-validate data using:
- Static calorimetry : For precise Δ measurements.
- Gas chromatography (GC) : To assess purity, as impurities (e.g., oxidation byproducts) skew results. NIST-curated data (Δ = 45.2 kJ/mol at 298 K) provides a reliable benchmark .
Q. What experimental designs are optimal for evaluating the genotoxic potential of (2Z)-2-Methyl-2-pentenal?
- In vitro micronucleus assay : Use human peripheral blood lymphocytes with metabolic activation (S9 mix) to detect chromosomal aberrations. A 48-hour exposure at 0.1–10 µM is typical, with cytotoxicity thresholds <40% .
- Reconstructed skin micronucleus (RSMN) assay : 3D skin models (e.g., EpiDerm™) exposed for 72 hours, followed by histological analysis of micronuclei formation in basal keratinocytes .
Q. How can (2Z)-2-Methyl-2-pentenal content be minimized in polyol formulations during industrial synthesis?
Purification methods include:
- Adsorption chromatography : Activated carbon or silica gel to sequester aldehydes.
- Distillation under reduced pressure : Boiling point (137–138°C at 765 mmHg) allows separation from high-boiling polyols. Patent EP 2022/028172 reports >90% removal efficiency using these methods .
Q. What factors influence the stability of (2Z)-2-Methyl-2-pentenal in long-term storage?
Degradation is accelerated by:
- Light exposure : UV radiation induces [2+2] cycloaddition or oxidation. Use amber glass containers.
- Trace acids/bases : Catalyze aldol condensation. Add stabilizers (e.g., 0.1% hydroquinone).
- Temperature : Store at –20°C to reduce autoxidation .
Application-Oriented Questions
Q. How is (2Z)-2-Methyl-2-pentenal utilized in fragrance analysis, and what are its key odor characteristics?
The compound contributes green, fruity notes in perfumery. Gas chromatography-olfactometry (GC-O) identifies detection thresholds (0.1–1 ppb in air). In corona discharge-treated plant samples, its concentration correlates with enhanced volatile emission, measured via headspace solid-phase microextraction (HS-SPME) coupled with GC-MS .
Q. What computational tools predict the environmental fate of (2Z)-2-Methyl-2-pentenal?
Quantitative Structure-Property Relationship (QSPR) models estimate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
